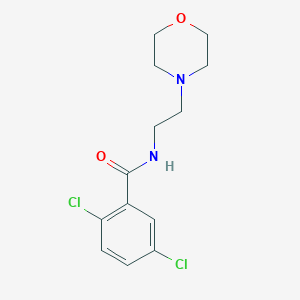
2-Pyridinyl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinyl 2,5-dichlorobenzenesulfonate (PDBS) is a chemical compound that is widely used in scientific research due to its versatile properties. PDBS is a sulfonate ester derivative of 2,5-dichloropyridine and is commonly used as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is not fully understood. However, it is believed that 2-Pyridinyl 2,5-dichlorobenzenesulfonate acts as a nucleophile in various chemical reactions. 2-Pyridinyl 2,5-dichlorobenzenesulfonate can also act as a ligand in metal-catalyzed reactions, where it coordinates with the metal center to facilitate the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. However, it has been reported that 2-Pyridinyl 2,5-dichlorobenzenesulfonate can inhibit the growth of cancer cells in vitro. 2-Pyridinyl 2,5-dichlorobenzenesulfonate has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its versatility. It can be used as a reagent in various chemical reactions and as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is readily available and relatively inexpensive. However, one of the limitations of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its low solubility in water. This can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in scientific research. One direction is the development of new synthetic methods using 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a reagent or ligand. Another direction is the investigation of the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. Furthermore, the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in the synthesis of new organic compounds and the development of new antimicrobial agents is an area of interest for future research.
Conclusion:
In conclusion, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is a versatile chemical compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is an important reagent and ligand in various chemical reactions and has potential applications in the development of new organic compounds and antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-Pyridinyl 2,5-dichlorobenzenesulfonate involves the reaction of 2,5-dichloropyridine with sodium hydrosulfite in the presence of sodium hydroxide. The reaction produces 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a white crystalline solid. The purity of the synthesized 2-Pyridinyl 2,5-dichlorobenzenesulfonate can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-Pyridinyl 2,5-dichlorobenzenesulfonate is widely used in scientific research due to its versatile properties. It is commonly used as a reagent in various chemical reactions, such as Suzuki coupling, Heck reaction, and Sonogashira coupling. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is also used as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is used in the synthesis of various organic compounds, such as pyridine derivatives and sulfonate esters.
Propiedades
Nombre del producto |
2-Pyridinyl 2,5-dichlorobenzenesulfonate |
|---|---|
Fórmula molecular |
C11H7Cl2NO3S |
Peso molecular |
304.1 g/mol |
Nombre IUPAC |
pyridin-2-yl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-8-4-5-9(13)10(7-8)18(15,16)17-11-3-1-2-6-14-11/h1-7H |
Clave InChI |
SYWTXAFZSPQFPI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)